molecular formula C17H16ClF3N4O2S2 B15109347 4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B15109347
M. Wt: 464.9 g/mol
InChI Key: DCUROMLDRVHTJN-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazolopyridine moiety, a trifluoromethyl group, and a benzenesulfonamide structure. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.

    Attachment of the Benzenesulfonamide Structure:

    Final Assembly: The final compound is assembled by coupling the triazolopyridine moiety with the benzenesulfonamide structure under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and reduced aromatic rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biological pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide analogs: These compounds have similar structures but with variations in the substituents.

    Other Triazolopyridine Derivatives: Compounds with the triazolopyridine core but different functional groups.

    Sulfonamide Derivatives: Compounds with the sulfonamide moiety but different aromatic or heterocyclic groups.

Properties

Molecular Formula

C17H16ClF3N4O2S2

Molecular Weight

464.9 g/mol

IUPAC Name

4-chloro-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H16ClF3N4O2S2/c1-28-9-7-14(16-23-22-15-4-2-3-8-25(15)16)24-29(26,27)11-5-6-13(18)12(10-11)17(19,20)21/h2-6,8,10,14,24H,7,9H2,1H3

InChI Key

DCUROMLDRVHTJN-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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